N-[2-(piperidin-1-ylcarbonyl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide
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Overview
Description
N-[2-(piperidin-1-ylcarbonyl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound featuring a piperidine moiety. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry . This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(piperidin-1-ylcarbonyl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the carbonyl and sulfonyl groups: These functional groups are introduced through reactions with suitable reagents such as acyl chlorides and sulfonyl chlorides.
Coupling reactions: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(piperidin-1-ylcarbonyl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-[2-(piperidin-1-ylcarbonyl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(piperidin-1-ylcarbonyl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(piperidin-1-ylcarbonyl)phenyl]benzamide
- N-[2-(piperidin-1-ylcarbonyl)phenyl]isonicotinamide
- (2-(piperidin-1-ylsulfonyl)phenyl)boronic acid
Uniqueness
N-[2-(piperidin-1-ylcarbonyl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide stands out due to its dual functional groups (carbonyl and sulfonyl) attached to the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C24H29N3O4S |
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Molecular Weight |
455.6 g/mol |
IUPAC Name |
N-[2-(piperidine-1-carbonyl)phenyl]-3-piperidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C24H29N3O4S/c28-23(19-10-9-11-20(18-19)32(30,31)27-16-7-2-8-17-27)25-22-13-4-3-12-21(22)24(29)26-14-5-1-6-15-26/h3-4,9-13,18H,1-2,5-8,14-17H2,(H,25,28) |
InChI Key |
HZBDQCMDLLYLGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCCC4 |
Origin of Product |
United States |
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